

# Application of Astatine-211-Labeled Peptides in Preclinical Studies: Application Notes and Protocols

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## Compound of Interest

Compound Name: Astatane

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## Introduction

Targeted alpha therapy (TAT) is an emerging and powerful strategy in oncology, delivering highly cytotoxic alpha-particle-emitting radionuclides directly to cancer cells while minimizing damage to surrounding healthy tissues. Astatine-211 ( $^{211}\text{At}$ ), with its favorable decay characteristics (half-life of 7.2 hours, high linear energy transfer of  $\sim 100 \text{ keV}/\mu\text{m}$ , and short tissue range of  $50\text{-}90 \mu\text{m}$ ), is a promising candidate for TAT.<sup>[1]</sup> When coupled with peptides that specifically target tumor-associated receptors,  $^{211}\text{At}$ -labeled peptides offer a potent and selective approach for cancer therapy.

These application notes provide a comprehensive overview of the preclinical application of astatine-211-labeled peptides, including detailed protocols for radiolabeling, in vitro evaluation, and in vivo studies. This document is intended to guide researchers in the design and execution of preclinical studies to evaluate the therapeutic potential of novel  $^{211}\text{At}$ -labeled peptide candidates.

## Featured Astatine-211-Labeled Peptides and Their Targets

Several classes of peptides have been successfully labeled with astatine-211 and evaluated in preclinical models. These peptides target a variety of receptors that are overexpressed on the surface of cancer cells.

- **PSMA-Targeting Peptides:** Prostate-Specific Membrane Antigen (PSMA) is highly overexpressed in prostate cancer. Astatine-211 labeled PSMA ligands, such as [<sup>211</sup>At]PSMA-5, have demonstrated significant tumor uptake and therapeutic efficacy in preclinical models of prostate cancer.[2][3]
- **RGD Peptides:** Peptides containing the arginine-glycine-aspartic acid (RGD) motif target integrin  $\alpha\text{v}\beta3$ , which is overexpressed on tumor neovasculature and some tumor cells. [<sup>211</sup>At]-labeled RGD peptides have shown promise for targeting tumor angiogenesis.
- **Substance P:** This neuropeptide targets the Neurokinin-1 Receptor (NK-1R), which is overexpressed in various cancers, including glioma. Astatine-211 labeled Substance P analogues are being investigated for the treatment of brain tumors.[4]
- **Bombesin Analogs:** These peptides target the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in several cancers, including prostate, breast, and lung cancer.
- **Phenylalanine Analogs:** Targeting the L-type amino acid transporter 1 (LAT1), which is upregulated in many cancer types to support their high metabolic demand, astatine-211 labeled phenylalanine derivatives have shown therapeutic potential.[5]

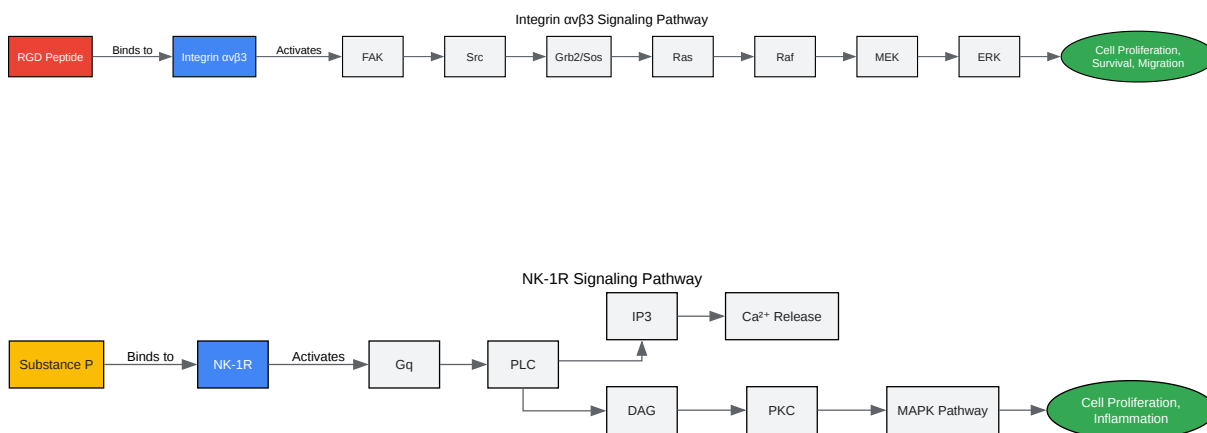
## Signaling Pathways

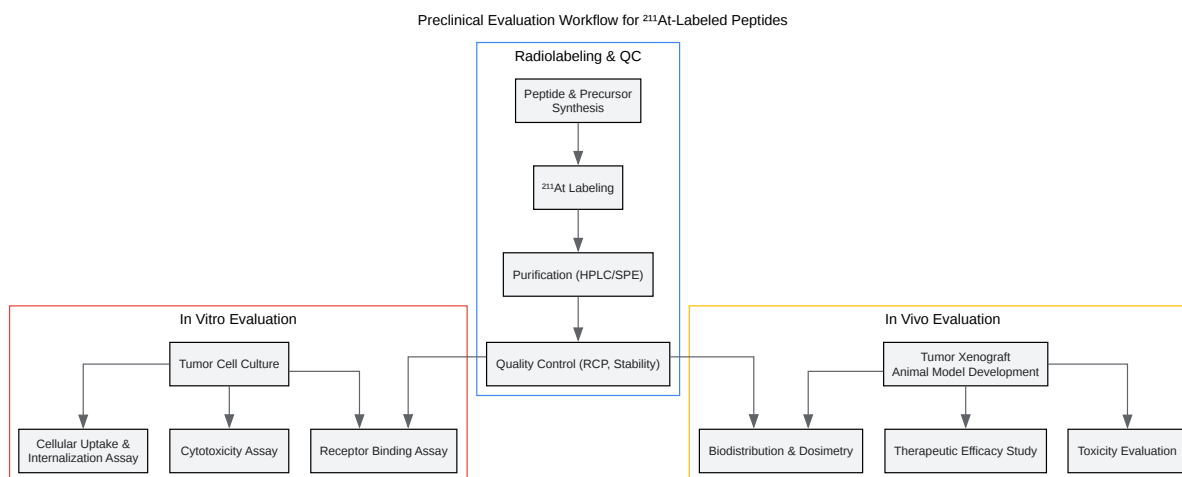
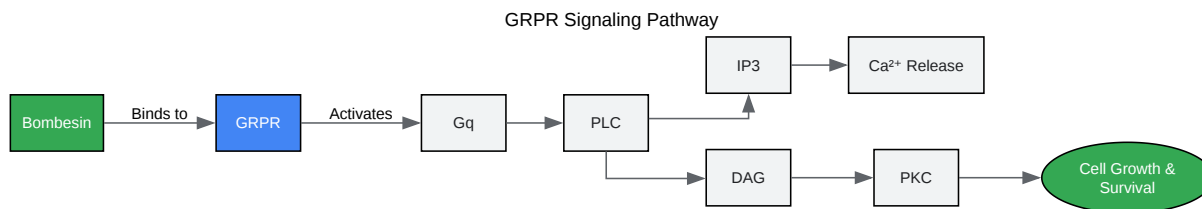
The therapeutic efficacy of astatine-211-labeled peptides is initiated by the binding of the peptide to its specific cell surface receptor, leading to the internalization of the radiopharmaceutical and subsequent cell death induced by the high-energy alpha particles. Understanding the signaling pathways associated with these receptors provides insight into the broader biological effects of these targeted agents.



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## PSMA Signaling Pathway





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